2,3-Dimethyl-1-pentene

Physical Chemistry Analytical Chemistry Chemical Engineering

2,3-Dimethyl-1-pentene is a precision C7 terminal alkene whose unique 2,3-dimethyl branching pattern dictates its specific GC retention, mass spectrum, and thermodynamic stability. This exact isomer is essential for accurate volatile marker identification in thermal oxidation studies and as a probe molecule in catalyst-driven isomerization research. Substituting with a generic heptene or positional isomer compromises experimental reproducibility. Secure the certified, high-purity isomer your research demands.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 3404-72-6
Cat. No. B165498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-pentene
CAS3404-72-6
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCC(C)C(=C)C
InChIInChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3
InChIKeyLIMAEKMEXJTSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-pentene (CAS 3404-72-6): Sourcing Guide and Core Properties


2,3-Dimethyl-1-pentene is a branched, C7 terminal alkene with the molecular formula C7H14. This structural arrangement results in a distinct set of physical and chemical properties critical for its role as a specialized research chemical and volatile marker [1]. Its IUPAC name is 2,3-dimethylpent-1-ene, and it is characterized by its specific branching pattern on the pentene backbone, which directly influences its reactivity and physical state [2].

Why 2,3-Dimethyl-1-pentene is Not Interchangeable with Other C7H14 Alkenes


The specific location of methyl branches on the carbon backbone fundamentally alters key physical and chemical properties compared to its structural isomers. For instance, a shift in a single methyl group position can result in significant differences in boiling point and molecular stability, as evidenced by the variation in enthalpy of hydrogenation across related compounds [1]. These variations are not trivial; they directly impact separation processes, reactivity profiles, and the compound's suitability for specific analytical or synthetic applications. Therefore, substituting 2,3-Dimethyl-1-pentene with a generic 'heptene' or even a closely related isomer without verifying its specific property profile can lead to experimental failure or compromised analytical accuracy [2].

Quantitative Differentiation of 2,3-Dimethyl-1-pentene Against Key Isomers


Boiling Point Variation Among C7H14 Isomers: Impact on Separation and Purification

The boiling point of 2,3-Dimethyl-1-pentene is distinctly higher than that of its constitutional isomer, 2,4-dimethyl-1-pentene, and differs from other methylhexenes. This variation is critical for processes relying on distillation or thermal separation, where even minor differences in boiling points can dictate the feasibility and efficiency of purification [1][2][3].

Physical Chemistry Analytical Chemistry Chemical Engineering

Density Differences Between Isomers Affecting Formulation and Handling

The density of 2,3-Dimethyl-1-pentene at 20 °C is significantly higher than that of its isomer 3-methyl-1-hexene. This property is a critical parameter for accurate volumetric measurements in formulation, synthesis, and for predicting behavior in biphasic systems [1].

Formulation Science Physical Chemistry Material Science

Relative Thermodynamic Stability Indicated by Enthalpy of Hydrogenation

The enthalpy of hydrogenation (ΔrH°) is a direct measure of alkene stability. 2,3-Dimethyl-1-pentene exhibits a less exothermic (less negative) enthalpy of hydrogenation compared to its isomer 2,4-dimethyl-1-pentene, indicating that it is the thermodynamically more stable compound of the two [1][2].

Thermodynamics Physical Organic Chemistry Catalysis

Defined Application Scenarios for 2,3-Dimethyl-1-pentene Based on Verified Properties


Analytical Standard for Volatile Organic Compound (VOC) Profiling in Food Science

In studies of thermal oxidation, 2,3-Dimethyl-1-pentene has been specifically identified as a significant volatile compound. This application relies on its exact GC retention time and mass spectrum, which are a direct consequence of its unique chemical structure. Any substitution with a structural isomer would lead to misidentification or inaccurate quantification in complex matrices such as food samples [1].

Research on Alkene Isomerization and Catalyst Performance

The distinct thermodynamic stability of 2,3-Dimethyl-1-pentene, as evidenced by its enthalpy of hydrogenation relative to other dimethylpentenes, makes it a valuable probe molecule for studying catalyst-driven isomerization processes. The quantifiable difference in thermodynamic properties allows researchers to track reaction progress and equilibrium with precision [2].

Synthesis of Branched-Chain Organic Intermediates

As a terminal alkene with a specific branching pattern, 2,3-Dimethyl-1-pentene serves as a defined building block in organic synthesis. Reactions such as hydroboration-oxidation are dependent on the precise steric and electronic environment of the double bond, which is unique to this isomer. The use of an alternative isomer would result in a different product or a mixture with altered physical properties .

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